N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide
Description
N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide is a sulfonamide-containing derivative of the imidazo[2,1-b]thiazole scaffold, a heterocyclic system known for its versatility in medicinal chemistry. The compound features a thiophene-2-sulfonamide group attached to a phenyl ring, which is further substituted with an imidazo[2,1-b]thiazole moiety at the para position (Fig. 1). This article focuses on comparing its structural and functional attributes with closely related compounds.
Properties
IUPAC Name |
N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2S3/c19-23(20,14-2-1-8-21-14)17-12-5-3-11(4-6-12)13-10-18-7-9-22-15(18)16-13/h1-10,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKNZIDFJURIKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: It has shown promise as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.
Medicine: Research has indicated its potential as an anticancer agent, with studies demonstrating its ability to inhibit the proliferation of cancer cells.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. Molecular docking studies have shown that this compound can interact with various proteins, disrupting their function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on the Imidazo[2,1-b]thiazole Core
The biological activity of imidazo[2,1-b]thiazole derivatives is highly sensitive to substituents at the C-5 position of the heterocyclic core. For example:
- N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) : This compound exhibits potent COX-2 inhibition (IC₅₀ = 0.08 µM) and high selectivity (selectivity index = 313.7 over COX-1) due to its methylsulfonyl group at the C-6 phenyl ring and a Mannich base substituent at C-5 .
- 6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (5) : Removal of the C-5 substituent reduces COX-2 inhibitory activity (IC₅₀ = 1.4 µM), highlighting the critical role of the Mannich base in enhancing potency .
In contrast, the target compound lacks a C-5 substituent but incorporates a thiophene-2-sulfonamide group. Sulfonamide moieties are known to improve pharmacokinetic properties (e.g., solubility) and target engagement in sulfonamide-based drugs .
Sulfonamide vs. Sulfone Derivatives
Sulfonamide and sulfone groups are key pharmacophores in enzyme inhibition:
- T0901317 : A benzenesulfonamide derivative acts as an LXR agonist and RORα/γ inverse agonist, demonstrating the broad applicability of sulfonamides in nuclear receptor modulation .
- 3-(5-(3-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-6-yl)phenol (9): A sulfone-containing analog exhibits urease inhibitory activity, suggesting that sulfone groups enhance interactions with urease’s nickel-centered active site .
Anticancer Activity Profiles
Imidazo[2,1-b]thiazole derivatives show promising cytotoxicity:
- 2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l) : Displays potent activity against MDA-MB-231 breast cancer cells (IC₅₀ = 1.4 µM) and moderate VEGFR2 inhibition (5.72% at 20 µM) .
- 3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one derivatives : Exhibit antiviral activity against parvovirus B19, with selectivity dependent on substituents .
Selectivity and Structural Optimization
Selectivity indices are influenced by substituent size and electronic properties:
- Compound 6a : High COX-2 selectivity (SI = 313.7) is attributed to its compact C-5 dimethylamine group, which fits into COX-2’s hydrophobic pocket .
- Naphthalene-2-carboxamide derivatives : Bulky substituents (e.g., naphthalene) shift activity toward SIRT1 agonism, illustrating how structural modifications redirect target specificity .
The target compound’s thiophene sulfonamide group may balance steric bulk and electronic effects to optimize selectivity for a yet-undetermined target.
Biological Activity
N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and structure-activity relationships (SAR).
Chemical Structure
The compound's structural formula can be represented as follows:
This structure includes an imidazo[2,1-b]thiazole moiety and a thiophene sulfonamide group, which are crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of similar compounds containing imidazo[2,1-b]thiazole derivatives. For instance, compounds with similar structures have shown promising activity against various cancer cell lines.
Case Studies
- In vitro Cytotoxicity : The cytotoxic effects of this compound were evaluated against several human cancer cell lines. The compound exhibited significant growth inhibition with IC50 values ranging from 2.38 to 3.77 µM in cervical cancer (SISO) and bladder cancer (RT-112) cell lines .
- Apoptosis Induction : The compound was found to induce apoptosis in SISO cells, with early apoptotic cell percentages increasing significantly at higher concentrations .
Enzyme Inhibition
The compound is also noted for its potential as an enzyme inhibitor, particularly against carbonic anhydrases (CAs), which are important therapeutic targets in various diseases.
Inhibition Studies
Research indicates that derivatives of imidazo[2,1-b]thiazole can selectively inhibit different isoforms of carbonic anhydrases:
- hCA II : The compound demonstrated inhibition constants (K_i) in the range of 57.7–98.2 µM against hCA II, suggesting moderate potency .
- Selectivity : Compounds similar to this compound showed selective inhibition towards hCA II over other isoforms like hCA I and hCA IX .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Imidazo[2,1-b]thiazole Moiety : This component is essential for anticancer activity and enzyme inhibition.
- Sulfonamide Group : Enhances solubility and bioavailability while contributing to the overall pharmacological profile.
A comparative analysis of various derivatives reveals that modifications at the phenyl or thiophene rings could enhance potency and selectivity against targeted pathways.
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide, and how is structural purity validated?
- Synthesis : The compound can be synthesized via multi-step protocols involving Suzuki coupling to attach the imidazo[2,1-b]thiazole core to a phenyl ring, followed by sulfonamide formation. For example, intermediates like 3-(5-(3-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-6-yl)phenol are oxidized using Oxone to generate sulfone groups, as described in anti-urease derivative syntheses .
- Characterization : Purity is confirmed via HPLC (>98%), while structural validation employs H/C NMR (e.g., imidazo-thiazole proton signals at δ 7.8–8.2 ppm) and HRMS (e.g., [M+H] at m/z 412.05) .
Q. What enzymatic targets are associated with this compound, and how are inhibitory activities evaluated?
- Primary Targets :
- COX-2 : Derivatives with methylsulfonylphenyl groups show IC values of 1.2–1.4 μM in murine COX-2 assays .
- Urease : Analogous sulfonamide-imidazothiazoles exhibit IC values <10 μM via spectrophotometric assays measuring ammonia release .
- HIV-1 MA Protein : Thiazole-sulfonamide hybrids (e.g., compound 18) inhibit viral replication by targeting phosphatidylinositol binding, with IC values of 7.5–15.6 μM in PBMC assays .
Advanced Research Questions
Q. How do structural modifications influence the compound’s potency and selectivity in enzyme inhibition?
- SAR Insights :
- Sulfonamide Position : Replacement of methylsulfonyl with trifluoromethyl groups (e.g., in anti-HIV derivatives) enhances lipophilicity and target affinity .
- Imidazo-thiazole Substitutions : Electron-withdrawing groups (e.g., NO) at the phenyl ring improve COX-2 selectivity by 3-fold compared to unsubstituted analogs .
- Thiophene vs. Benzene : Thiophene sulfonamides exhibit better metabolic stability than benzene analogs in hepatic microsome assays (t >60 mins) .
- Table 1 : Key SAR Findings
| Modification | Target | Effect on IC | Selectivity |
|---|---|---|---|
| Methylsulfonylphenyl | COX-2 | 1.2 μM | High |
| Trifluoromethyl | HIV-1 MA | 7.5 μM | Moderate |
| Nitrophenyl | Urease | 8.9 μM | Low |
Q. What mechanistic insights explain the compound’s dual activity in COX-2 and HIV-1 inhibition?
- COX-2 Mechanism : Molecular docking reveals hydrogen bonding between the sulfonamide group and COX-2’s Arg120/Val523 residues, stabilizing the inhibitor-enzyme complex .
- HIV-1 Mechanism : The compound competes with phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P) for binding to the HIV-1 MA protein, disrupting viral assembly. Mutagenesis of MA residues (e.g., Lys32) reduces antiviral efficacy by >50% .
Q. How can contradictory activity data across studies be resolved?
- Case Example : Discrepancies in IC values for COX-2 inhibition (e.g., 1.2 μM vs. 1.6 μM) may arise from assay conditions (e.g., murine vs. human isoforms, substrate concentrations). Cross-validation using isoform-specific inhibitors (e.g., celecoxib for COX-2) and standardized protocols (e.g., 100 μM arachidonic acid) is recommended .
- Statistical Approaches : Use of Grubbs’ test to identify outliers and meta-analysis of ≥3 independent replicates .
Q. What advanced analytical methods resolve structural ambiguities in derivatives?
- X-ray Crystallography : Determines binding modes in enzyme complexes (e.g., COX-2 co-crystal structures) .
- 2D NMR Techniques : NOESY and HSQC confirm regiochemistry of imidazo-thiazole substituents .
- LC-MS/MS : Quantifies metabolic stability in hepatocyte models, identifying major metabolites (e.g., sulfonamide oxidation products) .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
